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Compound of Interest

Compound Name: 5,6-Dimethylundecane

CAS No.: 17615-91-7

Cat. No.: B091447 Get Quote

Executive Summary
This guide details the application of 5,6-Dimethylundecane (

) as a high-fidelity model compound for mid-distillate fuel surrogates (Jet A-1, Diesel). While

-alkanes (e.g.,

-dodecane) model the linear paraffinic fraction, and highly branched isomers (e.g., iso-cetane)
model the low-reactivity fraction, 5,6-DMU occupies a critical "middle ground." It represents the
lightly branched iso-alkane fraction, offering a distinct negative temperature coefficient (NTC)
behavior and ignition delay profile driven by its central tertiary carbon atoms.

This document provides protocols for kinetic modeling, experimental validation, and surrogate

formulation.

Part 1: Scientific Rationale & Physicochemical
Profile[1][2]
The Role of 5,6-Dimethylundecane
In modern surrogate formulation, accurate prediction of Derived Cetane Number (DCN) and

Yield Sooting Index (YSI) requires components that mimic the steric hindrance of real fuel

mixtures without the complexity of full multi-component blends.
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Structural Significance: The methyl groups at positions 5 and 6 create two adjacent tertiary

C-H bonds. Tertiary C-H bonds have lower Bond Dissociation Energies (BDE ~96 kcal/mol)

compared to secondary (~98 kcal/mol) and primary (~101 kcal/mol) bonds, making them

preferred sites for H-abstraction by

and

radicals.

Combustion Impact: Unlike terminal branching, central branching in 5,6-DMU significantly

interrupts the low-temperature "zipping" reactions (isomerization of

to

), altering the ignition delay time in the NTC region (700–900 K).

Physicochemical Properties Table
Data synthesized from thermodynamic estimations and comparative alkane studies.

Property Value (Approx.) Relevance to Combustion

Formula
Matches average carbon

number of Diesel/Jet cuts.

Molecular Weight 184.36 g/mol
Transport property modeling

(Diffusion).[1]

Boiling Point ~228°C
Evaporation characteristics in

spray combustion.[1]

Cetane Number (CN) ~50–55 (Est.)

Lower than

-tridecane (~75), higher than

iso-cetane (15).

Bond Dissociation Energy (

C-H)
96.5 kcal/mol

Critical for initiation reaction

rates.

Phase at STP Liquid
Suitable for liquid fuel injection

systems.[1]
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Part 2: Application Protocols
Protocol A: Computational Kinetic Modeling
Objective: Construct a reaction mechanism for 5,6-DMU to simulate ignition delay and flame

speed.

Prerequisites: CHEMKIN-Pro, Cantera, or equivalent solver.

Step 1: Define the Fuel Structure & Sites

Define the molecule in SMILES format: CCCCCC(C)C(C)CCCC.[2][3]

Identify unique H-abstraction sites:

Primary (

): Terminal methyls (positions 1, 11) and branch methyls.[4]

Secondary (

): Methylene groups (positions 2,3,4, 7,8,9,10).

Tertiary (

): Methine groups (positions 5, 6).

Step 2: Assign Rate Constants (Reaction Classes) Do not calculate every rate from scratch.

Use Reaction Class Transition State Theory (RC-TST) to map rates from established

mechanisms (e.g., LLNL Alkane Mechanism, Sarathy et al.).

H-Abstraction: Assign faster rates to the C5/C6 tertiary sites.

Reference:

. Use

kcal/mol lower for tertiary sites.[1]

Isomerization (
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): This is the rate-limiting step for autoignition. The 5,6-methyl groups introduce steric strain
for 1,5-H and 1,6-H shifts crossing the central bond. Increase the energy barrier (

) by 1.5 kcal/mol for shifts involving the tertiary carbons.

Step 3: Beta-Scission Pathways[1]

Model the breakdown of the alkyl radical.

Critical Pathway: The C5-C6 bond is weak.[1] Cleavage here yields two smaller fragments

(e.g., C6 and C7 alkenes/radicals).

Validation Check: Ensure the mechanism predicts a higher concentration of propene and

isobutene compared to n-tridecane oxidation.

Step 4: Thermodynamic Consistency Use THERM or Benson Group Additivity to calculate

Enthalpy (

), Entropy (

), and Heat Capacity (

).

Correction: Apply a "Gauche interaction" correction for the adjacent methyl groups at C5/C6.

Protocol B: Experimental Validation (Shock Tube)
Objective: Measure Ignition Delay Time (IDT) to validate the kinetic model.

Equipment: High-Pressure Shock Tube (HPST).[1]

1. Mixture Preparation

Fuel Handling: 5,6-DMU is a liquid with low vapor pressure.[1]

Step 1: Evacuate the mixing tank to

Torr.
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Step 2: Inject liquid 5,6-DMU through a heated septum (set to 120°C) to ensure flash

vaporization.

Step 3: Introduce Oxidizer (Synthetic Air: 21%

, 79%

) and Diluent (Argon/Helium) manometrically.

Step 4: Allow 4 hours for diffusional mixing. Use a magnetic stirrer if the tank is equipped.

2. Shock Tube Configuration

Driven Section: Heated to 100°C to prevent fuel condensation on walls.[1]

Diaphragms: Polycarbonate (scored) for low pressure; Aluminum for high pressure.

3. Data Acquisition

Variables:

Temperature (

): 650 K – 1400 K (covers NTC and High-T regions).

Pressure (

): 20 bar (relevant to diesel engines).

Equivalence Ratio (

): 0.5, 1.0, 2.0.[5][6][7]

Measurement:

Record side-wall pressure trace.[1]

Record

chemiluminescence (306 nm) using a photomultiplier tube.
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Definition: IDT (

) is the time interval between shock arrival (pressure step) and the maximum gradient of the

signal (

).

4. Safety Protocol (Self-Validating)

Check: Before every shot, calculate the partial pressure of 5,6-DMU. If

(vapor pressure at wall temp), condensation will occur, invalidating the equivalence ratio.

Rule: Maintain

.

Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the Low-Temperature Branching

(leading to ignition) and High-Temperature Scission (leading to flame propagation), highlighting

the specific role of the 5,6-dimethyl structure.
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Caption: Oxidation pathway of 5,6-DMU. Note the steric hindrance at the QOOH shift step

(dashed line), which modulates the NTC behavior compared to linear alkanes.
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Context: Establishes the methodology for selecting branched alkanes in surrogates.

Sarathy, S. M., et al. (2011). Comprehensive chemical kinetic modeling of the oxidation of 2-

methylalkanes. Combustion and Flame.[1][8][4][9][10] Link

Context: Provides the reaction rate rules for methyl-substituted alkanes used in Protocol A.

Westbrook, C. K., et al. (2009). Detailed chemical kinetic reaction mechanisms for

autoignition of isomers of heptane. Combustion and Flame.[1][8][4][9][10] Link

Context: Foundational work on how branching position affects ignition delay.[1]

Simmie, J. M. (2003).[1] Detailed chemical kinetics for the combustion of hydrocarbon fuels.

Progress in Energy and Combustion Science. Link

Context: Source for H-abstraction rates and bond dissociation energies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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